Cas no 89854-94-4 ((4-Aminocyclohexyl)methanol)

(4-Aminocyclohexyl)methanol is a versatile cyclohexane derivative featuring both an amino and a hydroxymethyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's rigid cyclohexane backbone provides structural stability, while the primary amine and alcohol moieties offer reactive sites for further functionalization, such as amidation, esterification, or reductive amination. Its stereochemistry can influence selectivity in chiral synthesis, and its balanced polarity ensures solubility in both aqueous and organic media. This compound is particularly useful in the development of bioactive molecules, including drug candidates and agrochemicals, where its scaffold can enhance binding affinity or modulate physicochemical properties. High purity grades are available for research and industrial use.
(4-Aminocyclohexyl)methanol structure
(4-Aminocyclohexyl)methanol structure
Product Name:(4-Aminocyclohexyl)methanol
CAS No:89854-94-4
MF:C7H15NO
MW:129.200102090836
MDL:MFCD09036521
CID:2193770
PubChem ID:424390
Update Time:2025-06-07

(4-Aminocyclohexyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-Aminocyclohexyl)methanol
    • 4-(Hydroxymethyl)cyclohexan-1-amine, 1-Amino-4-(hydroxymethyl)cyclohexane
    • trans-4-(Hydroxymethyl)-cyclohexylamine
    • (4-Amino-cyclohexyl)-methanol
    • 4-Aminocyclohexanemethanol (ACI)
    • AKOS004120824
    • 4-aminocyclohexylmethanol
    • BS-13062
    • cis-(4-Aminocyclohexyl)methanol
    • W16992
    • cis-(4-Amino-cyclohexyl)-methanol
    • Cyclohexanemethanol, 4-amino-
    • BS-13166
    • cis-4-Aminocyclohexyl methanol
    • [(1s,4s)-4-aminocyclohexyl]methanol
    • [trans-4-aminocyclohexyl]methanol
    • ((1S,45)-4-aminocyclohexyl)methanol
    • CS-0343315
    • E84862
    • AKOS006339006
    • SCHEMBL1851277
    • EN300-106767
    • DB-106583
    • (4-aminocyclohexyl)methanol, AldrichCPR
    • Cyclohexanemethanol, 4-amino-, cis-
    • DTXSID701347686
    • CS-0185317
    • (trans-4-Aminocyclohexyl)methanol
    • [(1r,4r)-4-aminocyclohexyl]methanol
    • cyclohexanemethanol,4-amino-,cis-
    • DB-230113
    • trans-(4-aminocyclohexyl)methanol
    • 89854-94-4
    • AKOS006341032
    • Z234897277
    • Trans-4-aminocyclohexyl)methanol
    • cyclohexanemethanol,4-amino-,trans-
    • (cis-4-Aminocyclohexyl)methanol
    • ((1s,4s)-4-aminocyclohexyl)methanol
    • EN300-105832
    • SY037104
    • GHUJZOFJZVGTSN-UHFFFAOYSA-N
    • trans-(4-Aminocyclohexyl)methan-1-ol
    • ((1r,4r)-4-aminocyclohexyl)methanol
    • J-008261
    • SCHEMBL384459
    • CS-0011345
    • SCHEMBL23842137
    • SB13205
    • WS-01476
    • trans-(4-Amino-cyclohexyl)-methanol
    • GHUJZOFJZVGTSN-LJGSYFOKSA-N
    • Cis-4-aminocyclohexyl)methanol
    • MFCD12407131
    • trans 4-Aminocyclohexanemethanol
    • (4-Aminocyclohex-1-yl)methanol
    • (4-Amino-cyclohexyl)-methanol HCl
    • (trans-4-Amino-cyclohexyl)-methanol
    • SCHEMBL384458
    • trans-1-Amino-4-(hydroxymethyl)cyclohexane
    • SCHEMBL12069208
    • Z1203579954
    • J-008705
    • MFCD09036521
    • SB22874
    • GHUJZOFJZVGTSN-KNVOCYPGSA-N
    • G55100
    • SB15444
    • 1467-84-1
    • (cis-4-Amino-cyclohexyl)-methanol
    • EN300-49496
    • Z1203582309
    • TRANS-4-AMINOCYCLOHEXANEMETHANOL
    • 30134-98-6
    • Cyclohexanemethanol, 4-amino-, trans-
    • MDL: MFCD09036521
    • Inchi: 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
    • InChI Key: GHUJZOFJZVGTSN-UHFFFAOYSA-N
    • SMILES: OCC1CCC(N)CC1

Computed Properties

  • Exact Mass: 129.115364102g/mol
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 46.2Ų

(4-Aminocyclohexyl)methanol Pricemore >>

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(4-Aminocyclohexyl)methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Ethanol ;  10 h, 3 MPa, 100 °C
Reference
Highly efficient one-pot multi-directional selective hydrogenation and N-alkylation catalyzed by Ru/LDH under mild conditions
Zhang, Sishi; Xu, Jie; Cheng, Hongmei; Zang, Cuicui; Sun, Bin; et al, Applied Catalysis, 2020, 596,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt (graphene encapsulated metastable hexagonal closed-packed nanoparticles pyrolyzed at 400) Solvents: Water ;  24 h, 5 MPa, 220 °C
Reference
MOF-derived hcp-Co nanoparticles encapsulated in ultrathin graphene for carboxylic acids hydrogenation to alcohols
Gao, Xiaoqing; Zhu, Shanhui ; Dong, Mei; Fan, Weibin, Journal of Catalysis, 2021, 399, 201-211

(4-Aminocyclohexyl)methanol Raw materials

(4-Aminocyclohexyl)methanol Preparation Products

(4-Aminocyclohexyl)methanol Suppliers

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(CAS:89854-94-4)(4-Aminocyclohexyl)methanol
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Quantity:250mg/1g/5g
Purity:99%
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Additional information on (4-Aminocyclohexyl)methanol

Introduction to (4-Aminocyclohexyl)methanol (CAS No. 89854-94-4)

(4-Aminocyclohexyl)methanol, with the chemical formula C₈H₁₇NO, is a compound of significant interest in the field of pharmaceutical chemistry and biochemical research. Its unique structural features, characterized by a cyclohexyl ring substituted with an amine group at the fourth position and a hydroxymethyl group at the first position, make it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention due to its potential applications in drug development, particularly in the design of novel therapeutic agents targeting neurological and inflammatory disorders.

The CAS No. 89854-94-4 identifier is a crucial reference point for researchers and manufacturers, ensuring precise identification and differentiation from other structurally similar compounds. The< strong> (4-Aminocyclohexyl)methanol molecule exhibits a high degree of flexibility, which is advantageous for molecular modeling and drug design. This flexibility allows for the optimization of binding interactions with biological targets, making it a valuable building block in medicinal chemistry.

In recent years, there has been growing interest in the development of drugs that modulate central nervous system (CNS) function. The< strong> (4-Aminocyclohexyl)methanol scaffold has shown promise in this area due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Preclinical studies have demonstrated its potential as a precursor for compounds that exhibit anxiolytic and neuroprotective properties. These findings are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter activity is a key therapeutic strategy.

Moreover, the< strong> (4-Aminocyclohexyl)methanol derivative has been explored in the context of anti-inflammatory drug development. Inflammatory processes are implicated in a wide range of pathological conditions, including autoimmune diseases and chronic inflammatory disorders. The amine and hydroxymethyl groups in< strong> (4-Aminocyclohexyl)methanol provide multiple sites for functionalization, enabling the synthesis of molecules that can selectively inhibit inflammatory pathways. Recent research has highlighted its role as a key intermediate in the preparation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

The synthesis of< strong> (4-Aminocyclohexyl)methanol typically involves multi-step organic reactions, starting from commercially available cyclohexanone derivatives. The introduction of the amine group at the fourth position is often achieved through reductive amination or nucleophilic substitution reactions. Subsequent functionalization at the first position via hydroxymethylation or oxidation provides the desired< strong> (4-Aminocyclohexyl)methanol structure. Advanced synthetic techniques, such as catalytic hydrogenation and asymmetric synthesis, have been employed to enhance yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

In terms of pharmacological activity, preliminary studies have indicated that derivatives of< strong> (4-Aminocyclohexyl)methanol may exhibit properties relevant to pain management and neuroprotection. The cyclohexyl ring contributes to lipophilicity, facilitating cellular uptake, while the amine group can form hydrogen bonds with biological targets. These characteristics make it an attractive scaffold for further derivatization to achieve specific pharmacological profiles.

The< strong>CAS No. 89854-94-4 serves as an essential reference for regulatory submissions and quality control purposes. Manufacturers must ensure that their products meet predefined specifications regarding purity, impurity profiles, and physical properties. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to confirm the identity and integrity of< strong>(4-Aminocyclohexyl)methanol.

The versatility of< strong>(4-Aminocyclohexyl)methanol extends beyond pharmaceutical applications. It has been utilized in materials science as a precursor for polymers and coatings that require specific mechanical and thermal properties. The presence of both amine and hydroxymethyl groups allows for copolymerization with other monomers, leading to materials with tailored functionalities.

The future prospects for< strong>(4-Aminocyclohexyl)methanol are promising, with ongoing research focusing on expanding its utility in drug discovery and material science. Innovations in synthetic methodologies are expected to further streamline its production, making it more accessible for industrial applications. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into commercially viable products.

In conclusion,< strong>(4-Aminocyclohexyl)methanol(CAS No. 89854-94-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting neurological and inflammatory disorders. As research continues to uncover new applications for this compound, its importance in both academic research and industrial development is likely to grow.

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Amadis Chemical Company Limited
(CAS:89854-94-4)(4-Aminocyclohexyl)methanol
A1044967
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):180.0/486.0/1699.0
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